REACTION_SMILES
|
[CH3:15][C:16](=[O:17])[CH3:18].[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])(=[O:13])[Cl:14])[cH:9][cH:10]1.[I-:1].[Na+:2]>>[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])[O-:13])[cH:9][cH:10]1.[Na+:2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(S(=O)[O-])cc1
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |